Synthetic Pathway Position: The Penultimate Intermediate Differentiated from Upstream Scaffold
In the improved convergent synthesis of revefenacin reported by Zhang et al. (2021), the target compound—designated as intermediate (10), 1-[2-(methylamino)ethyl]piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate—is obtained after debenzylation of the N-benzyl protected precursor and is the immediate precursor to the final API. It is synthesized from piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (4) and N-(2-chloroethyl)-N-methylbenzylamine hydrochloride (6) via nucleophilic substitution followed by debenzylation, then coupled with 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid (9) to yield revefenacin at 99.9% purity with a total process yield of 60.6% (based on 2-biphenyl isocyanate) [1]. In contrast, the upstream intermediate piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2) cannot be carried forward to the final API without the methylaminoethyl side chain installation, making the target compound structurally and functionally non-substitutable in the synthetic route .
| Evidence Dimension | Synthetic pathway position and role |
|---|---|
| Target Compound Data | Penultimate intermediate (compound 10); obtained after debenzylation and immediately prior to final amide coupling; enables 99.9% final API purity at 60.6% total yield [1] |
| Comparator Or Baseline | Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2): earlier-stage intermediate, lacks methylaminoethyl side chain; cannot proceed to final API without further functionalization |
| Quantified Difference | Target compound is exactly one synthetic step away from revefenacin API; comparator is at least three synthetic steps away and has a molecular weight 57.1 Da lower (296.36 vs. 353.46) |
| Conditions | Convergent synthesis route; Shandong New Time Pharmaceutical / Lunan Pharmaceutical Group; verified at kilogram scale-up |
Why This Matters
For procurement decisions in process chemistry and generic drug development, the synthetic position determines whether a compound can serve as a viable late-stage intermediate for revefenacin manufacturing—only the target compound can be directly converted to the API in a single amide coupling step.
- [1] ZHANG Naihua, BAO Guanglong, GAO Peng, ZHANG Chen, ZHANG Guimin. Improved Synthetic Process of Revefenacin. Chinese Journal of Pharmaceuticals. 2021;52(09):1169-1173. doi:10.16522/j.cnki.cjph.2021.09.005. View Source
